molecular formula C9H7ClOS B124999 Benzo[b]thiophene-3-methanol, 7-chloro- CAS No. 142181-53-1

Benzo[b]thiophene-3-methanol, 7-chloro-

Cat. No.: B124999
CAS No.: 142181-53-1
M. Wt: 198.67 g/mol
InChI Key: TZFBEHOZYXSGHL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzo[b]thiophene-3-methanol, 7-chloro- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction between Benzo[b]thiophene-3-methanol, 7-chloro- and these enzymes can lead to the inhibition of enzyme activity, affecting the overall metabolic process .

Cellular Effects

The effects of Benzo[b]thiophene-3-methanol, 7-chloro- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- can alter the expression of genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, Benzo[b]thiophene-3-methanol, 7-chloro- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, Benzo[b]thiophene-3-methanol, 7-chloro- can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzo[b]thiophene-3-methanol, 7-chloro- change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Benzo[b]thiophene-3-methanol, 7-chloro- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of Benzo[b]thiophene-3-methanol, 7-chloro- vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including liver damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .

Metabolic Pathways

Benzo[b]thiophene-3-methanol, 7-chloro- is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other xenobiotics. The interaction with these enzymes can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, Benzo[b]thiophene-3-methanol, 7-chloro- can affect the activity of other metabolic enzymes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, Benzo[b]thiophene-3-methanol, 7-chloro- is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The transport and distribution of Benzo[b]thiophene-3-methanol, 7-chloro- are essential for its biological activity, as they influence its accessibility to target enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- is critical for its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of Benzo[b]thiophene-3-methanol, 7-chloro- affects its ability to modulate enzyme activity and gene expression .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-3-methanol, 7-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[b]thiophene-3-carboxylic acid, while reduction could produce benzo[b]thiophene-3-methanol without the chloro group .

Comparison with Similar Compounds

Benzo[b]thiophene-3-methanol, 7-chloro- can be compared with other benzothiophene derivatives, such as:

The presence of both the methanol and chloro groups in Benzo[b]thiophene-3-methanol, 7-chloro- makes it unique and versatile for various applications .

Properties

IUPAC Name

(7-chloro-1-benzothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClOS/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFBEHOZYXSGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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